molecular formula C17H18FNO3 B2712107 2-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide CAS No. 1795087-92-1

2-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide

Cat. No. B2712107
CAS RN: 1795087-92-1
M. Wt: 303.333
InChI Key: DEVFOOMRWRTASU-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

Benzamides can participate in various chemical reactions. For example, they can be used in the synthesis of antidepressant molecules through metal-catalyzed procedures .

Scientific Research Applications

Molecular Imaging Applications

4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a derivative of the chemical compound , has been used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. In conjunction with positron emission tomography (PET), it facilitated the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study demonstrated significant decreases in receptor densities correlating with the severity of cognitive impairment, highlighting the potential of this compound in neurodegenerative disease research (Kepe et al., 2006).

Receptor Binding Studies

Research on fluorinated derivatives of WAY 100635, including compounds similar to 2-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide, has explored their biological properties and potential as 5-HT1A antagonists. These studies have contributed to understanding the pharmacokinetics and receptor binding characteristics of fluorinated compounds, offering insights into their use in developing novel PET tracers for brain imaging (Lang et al., 1999).

Synthesis of Fluorinated Heterocycles

The compound has also found application in the synthesis of fluorinated heterocycles, which are of significant interest due to their therapeutic potential. Studies involving the use of fluorine-containing benzamide analogs and their derivatives have highlighted the methods for creating fluorine-18 labeled compounds for PET imaging. These studies not only showcase the synthetic versatility of the compound but also its relevance in developing diagnostic tools for cancer and other diseases (Tu et al., 2007).

Mechanism of Action

The mechanism of action of benzamides can vary depending on their specific structure and the context in which they are used. For instance, some benzamides have been found to have inhibitory activity on certain biological pathways .

Safety and Hazards

The safety and hazards associated with benzamides can vary depending on their specific structure. For example, some benzamides may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the research and application of benzamides could involve the development of novel synthesis methods, exploration of new applications in various industries, and investigation of their biological activities .

properties

IUPAC Name

2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-15-10-6-4-8-13(15)16(22-2)11-19-17(20)12-7-3-5-9-14(12)18/h3-10,16H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVFOOMRWRTASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide

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